Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate
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Overview
Description
Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[45]decan-8-YL)benzoate is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride under specific reaction conditions . The intermediate is then reacted with methyl 2-fluoro-4-bromobenzoate in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A key intermediate in the synthesis of the target compound.
2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile: Another compound with a similar spirocyclic structure.
Uniqueness
Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H18FNO4 |
---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
methyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-fluorobenzoate |
InChI |
InChI=1S/C15H18FNO4/c1-19-14(18)12-3-2-11(10-13(12)16)17-6-4-15(5-7-17)20-8-9-21-15/h2-3,10H,4-9H2,1H3 |
InChI Key |
HDTOJCSYEYUZCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCC3(CC2)OCCO3)F |
Origin of Product |
United States |
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